molecular formula C8H10Cl2 B048546 3,4-Dichlorobicyclo[3.2.1]oct-2-ene CAS No. 57615-42-6

3,4-Dichlorobicyclo[3.2.1]oct-2-ene

Cat. No.: B048546
CAS No.: 57615-42-6
M. Wt: 177.07 g/mol
InChI Key: RQQXREWCMYDFMH-UHFFFAOYSA-N
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Description

3,4-Dichlorobicyclo[3.2.1]oct-2-ene (CAS 57615-42-6) is a high-value bicyclic organic compound that serves as a critical synthetic intermediate in advanced chemical research and development. With a molecular formula of C 8 H 10 Cl 2 and a molecular weight of 177.07 g/mol, this reagent features a unique bridged ring system that provides a versatile scaffold for constructing complex molecular architectures. Key Research Applications and Synthetic Utility: Herbicide Intermediate: This compound is a crucial precursor in the synthesis of potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides. It is used in the manufacturing of advanced agrochemicals such as Bicyclopyrone and Fenquinotrione, which are known for their effective pre- and post-emergent control of broadleaf weeds and resistance management in major crops. Pharmaceutical Synthesis: The compound serves as a key intermediate in the multi-step synthesis of 3-Bicyclo[3.2.1]octanone, a fundamental building block for creating polycyclic acid derivatives. These derivatives are investigated as selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), a promising target for treating metabolic diseases. Versatile Chemical Building Block: The molecule's reactive dichloroalkene structure within the bicyclic framework allows for further functionalization through reduction, hydrolysis, and rearrangement reactions. It can be selectively reduced to 3-Chlorobicyclo[3.2.1]oct-2-ene using lithium aluminum hydride, and subsequently converted to Bicyclo[3.2.1]octan-3-one via acid-catalyzed hydrolysis, demonstrating its versatility in organic synthesis . This product is offered as a mix of exo and endo isomers (typically 80/20). It is presented as a colorless to pale yellow liquid with a boiling point of approximately 252.7°C at 760 mmHg and a calculated density of 1.25 g/cm³ . Handling Note: This chemical is For Research Use Only and is strictly intended for laboratory research purposes. It is not suitable for diagnostic, therapeutic, or any human or veterinary use. All sales are final, and buyers assume responsibility for confirming product identity and/or purity for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichlorobicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQXREWCMYDFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C(C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302063
Record name 3,4-Dichlorobicyclo[3.2.1]oct-2-ene
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Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57615-42-6
Record name NSC148271
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Dichlorobicyclo 3.2.1 Oct 2 Ene

Dichlorocarbene (B158193) Addition Reactions

The synthesis of 3,4-Dichlorobicyclo[3.2.1]oct-2-ene is initiated by the reaction of dichlorocarbene with norbornene. Dichlorocarbene (CCl₂) is a highly reactive intermediate that is not isolated but generated in situ for immediate use in organic synthesis. wikipedia.org Its electrophilic nature drives it to react with nucleophilic carbon-carbon double bonds, such as the one in norbornene. libretexts.org

Carbene Generation Methods

The choice of method for generating dichlorocarbene can influence reaction conditions and yields. Two common methods are the use of an ester-alkoxide system and the thermal decomposition of an organomercury compound.

A prevalent and efficient method for generating dichlorocarbene involves the reaction of ethyl trichloroacetate (B1195264) with sodium methoxide (B1231860). wikipedia.orgorgsyn.org In this process, the methoxide anion (CH₃O⁻) from sodium methoxide attacks the carbonyl carbon of ethyl trichloroacetate. doubtnut.comvedantu.com This is followed by the elimination of a trichloromethanide anion (:CCl₃⁻), which is unstable and spontaneously expels a chloride ion (Cl⁻) to form the neutral dichlorocarbene intermediate (:CCl₂). libretexts.org This method is particularly effective for synthesizing dichlorocyclopropane adducts and is the basis for a well-established procedure for creating this compound. orgsyn.orgorgsyn.org

An alternative route to dichlorocarbene is the thermal decomposition of phenyl(trichloromethyl)mercury (B1584556) (C₆H₅HgCCl₃). wikipedia.orgwikipedia.org When heated, this organomercury compound cleanly decomposes to release dichlorocarbene and phenylmercuric chloride (C₆H₅HgCl). wikipedia.org This method is valued for its ability to generate the carbene under neutral conditions, which can be advantageous for sensitive substrates. acs.org The reaction of phenyl(trichloromethyl)mercury with norbornene has been shown to be a viable synthetic route that leads to ring-expanded products like this compound. unige.ch

Cycloaddition to Norbornene (Bicyclo[2.2.1]heptene)

Once generated, dichlorocarbene undergoes a formal [1+2] cycloaddition reaction with the double bond of norbornene (also known as bicyclo[2.2.1]heptene). wikipedia.org Due to the steric hindrance of the bridged structure of norbornene, the addition of dichlorocarbene occurs exclusively on the less hindered exo face of the molecule. chimia.ch This stereospecific addition initially yields a tricyclic dichlorocyclopropane derivative, 3,3-dichloro-exo-tricyclo[3.2.1.0²,⁴]octane. epa.govresearchgate.netresearchgate.net

Rearrangement Pathways from Dichlorocyclopropane Adducts

The initial cyclopropane (B1198618) adduct formed from the reaction of dichlorocarbene and norbornene is not the final isolated product. Its strained three-membered ring makes it prone to rearrangement to a more stable structure.

Intramolecular Rearrangement of 3,3-Dichloro-exo-tricyclo[3.2.1.0²,⁴]octane

The primary adduct, 3,3-dichloro-exo-tricyclo[3.2.1.0²,⁴]octane, is highly unstable and rearranges with great facility to the more stable, ring-expanded product, exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene. chimia.chresearchgate.netresearchgate.net This spontaneous process is driven by the release of ring strain from the cyclopropane ring. The rearrangement is an intramolecular process that proceeds via first-order kinetics. researchgate.net Studies have shown that the rate of this rearrangement is significantly influenced by the dielectric constant of the solvent used, with more polar solvents accelerating the transformation. researchgate.net The addition of dichlorocarbene to norbornene at 0°C has been observed to directly yield the rearranged C₈H₁₀Cl₂ isomer, this compound, rather than the expected dichlorocyclopropane derivative. epa.gov

Data Tables

The following table summarizes a typical laboratory synthesis of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene based on the sodium methoxide and ethyl trichloroacetate system.

Reactant/Reagent Role Amount (moles) Key Conditions Yield Reference
NorborneneSubstrate0.558Petroleum ether solvent74-88% orgsyn.org
Sodium MethoxideBase2.06Temperature kept below 0°C during addition orgsyn.org
Ethyl TrichloroacetateCarbene Precursor1.82Slow, dropwise addition over ~4 hours orgsyn.org

Kinetic Studies of the Rearrangement Process

The rearrangement of 3,3-dichloro-exo-tricyclo[3.2.1.0²,⁴]octane to exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene has been shown to follow first-order kinetics. researchgate.netresearchgate.net This process was studied at 22°C in various solvents, including carbon tetrachloride, methylene (B1212753) chloride, acetone, and acetonitrile. researchgate.netresearchgate.net Further investigations conducted at 45°C in chloroform (B151607) also demonstrated pseudo-first-order kinetics for this rearrangement. scribd.com These kinetic studies are crucial for understanding the reaction mechanism, suggesting the formation of an ion pair intermediate in the rate-determining step, which then rapidly converts to the final product. scribd.com

The reaction rate is notably influenced by the reaction conditions. For instance, the use of a multi-site phase transfer catalyst has been shown to affect the rate of dichlorocarbene addition to norbornylene, the precursor to the tricyclic intermediate. scribd.com

Influence of Solvent Dielectric Constant on Rearrangement Kinetics

The rate of the rearrangement of 3,3-dichloro-exo-tricyclo[3.2.1.0²,⁴]octane to exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene is strongly dependent on the dielectric constant of the solvent used. researchgate.netresearchgate.net An increase in the solvent's dielectric constant leads to an increased reaction rate. This observation supports the proposed mechanism involving an ion pair intermediate, as polar solvents would stabilize such charged species, thereby accelerating the reaction. scribd.com

The table below illustrates the relationship between the solvent, its dielectric constant, and the observed rate constant for the rearrangement.

SolventDielectric Constant (ε)Rate Constant (k) x 10⁵ (s⁻¹) at 22°C
Carbon Tetrachloride2.241.8
Methylene Chloride9.0858.7
Acetone20.7408
Acetonitrile37.51580

Data sourced from studies on the rearrangement kinetics. researchgate.netresearchgate.net

The significant increase in the rate constant with the increasing dielectric constant of the solvent highlights the polar nature of the transition state in the rate-determining step of the rearrangement.

Stereochemical Considerations in Synthesis

The stereochemistry of the final product is a critical aspect of the synthesis of this compound.

Formation of exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene Stereoisomer

The synthesis of this compound predominantly yields the exo stereoisomer. researchgate.netresearchgate.netorgsyn.org This stereospecificity arises from the rearrangement of the dichlorocarbene adduct of norbornylene, which is 3,3-dichloro-exo-tricyclo[3.2.1.0²,⁴]octane. researchgate.netresearchgate.net The formation of the exo isomer is a facile process under various reaction conditions. researchgate.netresearchgate.netorgsyn.org Detailed synthetic procedures for obtaining exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene have been well-documented. orgsyn.org The structure and configuration of the exo isomer have been confirmed through nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Analysis of exo/endo Isomer Ratios in Synthetic Products

While the exo isomer is the major product, the synthesis can also lead to the formation of the endo isomer, resulting in a mixture of stereoisomers. Commercially available samples of this compound are often sold as a mixture of exo and endo isomers, with a common ratio being approximately 80/20 (exo/endo). sigmaaldrich.com

In some synthetic routes, particularly those involving the chlorination of 1,5-cyclooctadiene (B75094) with antimony pentachloride, an isomeric mixture of endo- and exo-2,anti-8-dichlorobicyclo[3.2.1]octanes can be obtained, with a reported ratio of 67:33. oup.com Although this refers to the saturated bicyclooctane, it highlights that reaction conditions can influence the stereochemical outcome. The analysis and separation of these isomers are often carried out using techniques like gas-liquid chromatography. scribd.comoup.com

Chemical Reactivity and Transformation Studies of 3,4 Dichlorobicyclo 3.2.1 Oct 2 Ene

Reduction Reactions

The reduction of 3,4-Dichlorobicyclo[3.2.1]oct-2-ene offers a pathway to less halogenated derivatives, which can be further elaborated. The outcomes of these reductions are highly dependent on the reducing agent employed and the reaction conditions.

Reductive Dehalogenation to Monochloro-substituted Bicyclo[3.2.1]oct-2-enes

The selective removal of one chlorine atom from this compound leads to the formation of monochloro-substituted bicyclo[3.2.1]oct-2-enes. This transformation can be achieved using various reducing agents, with lithium aluminum hydride and tributyltin hydride being prominent examples.

The treatment of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene with lithium aluminum hydride (LAH) in a suitable solvent like dry ether or tetrahydrofuran (B95107) results in its reduction to 3-chlorobicyclo[3.2.1]oct-2-ene. smolecule.comorgsyn.org This reaction is a standard procedure for the synthesis of the monochloro derivative. orgsyn.org In a typical procedure, a solution of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene is added dropwise to a stirred suspension of LAH in a mixture of dry ether and dry tetrahydrofuran, followed by a period of reflux. orgsyn.org The reaction yields 3-chlorobicyclo[3.2.1]oct-2-ene as a colorless oil. orgsyn.org

Interestingly, studies on substituted analogs, such as 2-phenyl- and 2-methyl-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes, have shown that LAH reduction can lead to a mixture of products. unige.ch In these cases, both the "normal" reduction product (2-substituted-3-chlorobicyclo[3.2.1]oct-2-ene) and an allylically rearranged product are formed. unige.ch Notably, LAH tends to favor the formation of the allylic rearrangement product. unige.ch

Table 1: LAH Reduction of exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene

Reactant Reagent Product Yield Reference

Tributyltin hydride (TBTH) is another reagent capable of achieving the reductive dehalogenation of this compound. In contrast to LAH, the reduction of substituted 2-phenyl- and 2-methyl-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes with TBTH predominantly yields the unrearranged product, 2-substituted-3-chlorobicyclo[3.2.1]oct-2-ene. unige.ch This difference in product distribution suggests a different reaction mechanism for TBTH reductions, possibly involving allylic radicals, as opposed to the more nucleophilic nature of LAH. unige.ch

Table 2: Comparison of LAH and TBTH Reduction of Substituted Dichlorobicyclo[3.2.1]oct-2-enes

Substrate Reagent Major Product Minor Product Reference
2-phenyl-exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene LAH endo-2-phenyl-3-chlorobicyclo[3.2.1]oct-3-ene (allylic rearrangement) 2-phenyl-3-chlorobicyclo[3.2.1]oct-2-ene (normal) unige.ch

Mechanistic Aspects of Reductive Dehalogenation

The reduction of this compound and its derivatives is not merely a straightforward substitution of a chlorine atom with a hydride. The reaction involves interesting mechanistic features, including allylic rearrangements and specific stereochemical outcomes.

As mentioned earlier, the reduction of substituted 3,4-Dichlorobicyclo[3.2.1]oct-2-enes with LAH can lead to significant amounts of allylically rearranged products. unige.ch This suggests that the reaction may proceed through an intermediate that allows for the migration of the double bond. The formation of endo-2-phenyl-3-chlorobicyclo[3.2.1]oct-3-ene from 2-phenyl-exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene is a clear example of this phenomenon. unige.ch The propensity for rearrangement appears to be influenced by the nature of the reducing agent, with the highly nucleophilic LAH promoting it more than the radical-based TBTH. unige.ch

Detailed studies on the stereochemistry of the allylic rearrangement observed during the reduction of bicyclo[3.2.1]octenyl halides have revealed a synfacial process. unige.ch This means that the incoming hydride from the reducing agent replaces the departing halide on the same face of the molecule. This stereochemical outcome provides valuable insight into the transition state geometry of the reaction. The synfacial nature of this substitution has been documented in the context of nucleophilic aliphatic substitution within the bicyclo[3.2.1]oct-2-enyl system. archive.org

Nucleophilic Substitution and Hydrolysis Reactions

The chlorine atoms at the C3 (allylic) and C4 (vinylic) positions of this compound display distinct reactivity. The allylic chlorine is susceptible to nucleophilic substitution and hydrolysis reactions, while the vinylic chlorine is comparatively inert under similar conditions datapdf.com.

Hydrolysis to Oxygenated Bicyclo[3.2.1]octene Derivatives (e.g., 3-chlorobicyclo[3.2.1]-3-octen-2-ol)

The hydrolysis of this compound is a key transformation that selectively replaces the allylic chlorine atom with a hydroxyl group, leading to the formation of 3-chlorobicyclo[3.2.1]-3-octen-2-ol. datapdf.comgoogle.com This chloroallyl alcohol is a valuable precursor for the synthesis of other important compounds, including bicyclo[3.2.1]octane-2,4-dione, which is an intermediate for herbicides. google.com

The reaction proceeds by the hydrolysis of the allylic chloride, a transformation that can be achieved under various conditions, typically involving a base in a suitable solvent system. google.comgoogle.com The identity of the base and the reaction pathway can influence the efficiency and purity of the resulting product. google.com

Role of Carboxylates and Strong Bases in Hydrolysis

The hydrolysis of this compound to 3-chlorobicyclo[3.2.1]-3-octen-2-ol can be performed through different methodologies, highlighting the role of both carboxylates and strong bases. google.com

One established method involves a two-step process: first, an esterification reaction with a carboxylate salt, followed by hydrolysis of the resulting ester with a strong base. google.com In this pathway, the carboxylate acts as a nucleophile, displacing the allylic chloride to form an intermediate ester. This ester is then saponified under strong alkaline conditions to yield the final alcohol product. google.com

A second route involves the direct hydrolysis using an inorganic strong base/weak acid salt, such as sodium carbonate or potassium carbonate, in a solvent. google.com This method can reduce the formation of polymers and other impurities, leading to a cleaner reaction and simplifying the purification process. google.com Strong bases like alkali metal hydroxides are also used for direct hydrolysis, with the molar ratio of the base to the starting material being a critical parameter to control the reaction. google.comgoogle.com

The table below summarizes the different reaction schemes for the hydrolysis of this compound.

Reaction SchemeReagentsKey StepsProductRef
Route 1 1. Carboxylate Salt2. Strong Base (e.g., NaOH)1. Esterification (Nucleophilic substitution of allylic chlorine)2. Hydrolysis of the ester intermediate3-chlorobicyclo[3.2.1]-3-octen-2-ol google.com
Route 2 Inorganic strong base/weak acid salt (e.g., Na₂CO₃, K₂CO₃) in a solventDirect hydrolysis3-chlorobicyclo[3.2.1]-3-octen-2-ol google.com
Direct Hydrolysis Alkali metal hydroxide (B78521) (e.g., NaOH)Direct hydrolysis in the presence of a base3-chlorobicyclo[3.2.1]-3-octen-2-ol google.com

Further Dichlorocarbene (B158193) Additions and Ring Expansions

Further investigation into the reactivity of this compound with dichlorocarbene could potentially lead to ring expansion products, a reaction pattern observed in the initial synthesis of the bicyclo[3.2.1]octene skeleton from norbornene derivatives. google.comresearchgate.net However, specific studies detailing the subsequent addition of dichlorocarbene to this compound and the resulting molecular architecture are not extensively documented in the reviewed literature.

Formation of Bicyclo[4.2.1]nonane Derivatives

The addition of dichlorocarbene to the C=C double bond of this compound would form a transient tricyclic dichlorocyclopropane adduct. Based on the established principles of carbene chemistry, such strained three-membered rings fused to bicyclic systems can undergo rearrangement and ring expansion. It is hypothesized that this could lead to the formation of a trichlorinated bicyclo[4.2.1]nonene derivative. There is precedent for dichlorocarbene-induced ring expansions in the synthesis of bicyclic systems. lookchem.com For instance, the synthesis of bicyclo[3.2.2]nonan-3-one has been achieved through a similar route involving a dichlorocarbene adduct. Nevertheless, specific experimental evidence for the conversion of this compound to a bicyclo[4.2.1]nonane derivative was not found in the consulted sources.

Regioselectivity and Stereoselectivity in Subsequent Carbene Additions

The outcome of a dichlorocarbene addition to the double bond of this compound would be governed by regioselective and stereoselective factors. The existing substituents, namely the vinylic chlorine and the allylic chlorine (or the hydroxyl group in its hydrolyzed product), would exert steric and electronic influences on the approaching carbene. Dichlorocarbene additions are known to be stereospecific, typically proceeding in a concerted manner where the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.org The initial formation of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene from the dichlorocarbene adduct of norbornylene is a well-documented example of the stereoselectivity in the initial ring expansion. researchgate.netresearchgate.net For a subsequent addition, the carbene would likely approach from the less sterically hindered face of the double bond. However, without specific experimental studies on this particular substrate, any discussion on the precise regioselectivity and stereoselectivity of a second dichlorocarbene addition remains speculative.

Mechanistic Investigations of Reactions Involving 3,4 Dichlorobicyclo 3.2.1 Oct 2 Ene

Detailed Reaction Mechanisms of Dichlorocarbene (B158193) Adduct Rearrangements

The formation of exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene often originates from the addition of dichlorocarbene to norbornylene. researchgate.net This reaction proceeds via an intermediate, 3,3-dichloro-exo-tricyclo[3.2.1.0²˒⁴]octane, which readily rearranges to the more stable bicyclo[3.2.1]oct-2-ene system. researchgate.net This rearrangement is a facile process, and in some cases, the intermediate tricyclic adduct is not even isolated. researchgate.net

The rearrangement of the dichlorocarbene adduct exhibits first-order kinetics and is significantly influenced by the dielectric constant of the solvent. researchgate.net Computational studies using density functional theory (DFT) have been employed to investigate the reaction paths for the addition of dichlorocarbene to related cyclopropenes. These studies suggest that the addition follows an asymmetric, non-least-motion approach and proceeds in a concerted fashion to yield diene or bicyclobutane products. researchgate.net While these studies were not on norbornylene itself, they provide valuable insight into the general mechanisms of dichlorocarbene additions.

A proposed mechanism for the rearrangement involves the ionization of a chlorine atom, leading to a carbocation intermediate which then undergoes a skeletal rearrangement to the more thermodynamically stable bicyclo[3.2.1]octene framework. The reaction of 2,5-norbornadiene (B92763) with dichlorocarbene also yields rearranged products, including 3,4-dichlorobicyclo[3.2.1]oct-2,6-diene. scribd.com

The table below summarizes key aspects of the dichlorocarbene adduct rearrangement.

ReactantDichlorocarbene SourceIntermediateProductKey Mechanistic Feature
NorbornyleneEthyl trichloroacetate (B1195264)/sodium methoxide (B1231860)3,3-dichloro-exo-tricyclo[3.2.1.0²˒⁴]octaneexo-3,4-Dichlorobicyclo[3.2.1]oct-2-eneFacile rearrangement of the tricyclic adduct. researchgate.netresearchgate.net
NorbornadieneChloroform (B151607)/potassium t-butoxideDichlorocarbene adducts3,4-dichlorobicyclo[3.2.1]oct-2,6-dieneRearrangement to a diene system. scribd.com

Electronic and Steric Factors Influencing Reactivity in Bicyclo[3.2.1]oct-2-ene System

The reactivity of the bicyclo[3.2.1]oct-2-ene system is governed by a combination of electronic and steric factors. These factors dictate the regio- and stereoselectivity of various transformations. researchgate.netscispace.com

Electronic Factors: The presence of the double bond and chlorine atoms in 3,4-Dichlorobicyclo[3.2.1]oct-2-ene introduces significant electronic effects. The electron-withdrawing nature of the chlorine atoms can influence the electron density of the double bond and adjacent carbon atoms. In related 8-oxabicyclo[3.2.1]oct-6-en-2-one systems, the homoconjugated carbonyl group has been shown to exert both electron-releasing and electron-withdrawing effects, which control the selectivity of reactions. researchgate.netscispace.com For instance, the polarity of a carbonyl group can significantly accelerate olefinic hydrogen-deuterium exchange. cdnsciencepub.com Computational studies on tryptamine-ynamide cycloisomerizations leading to bicyclic systems have highlighted the importance of electrostatic and dispersion effects in determining reaction selectivity. researchgate.net

Steric Factors: The rigid, bridged structure of the bicyclo[3.2.1]octane skeleton imposes significant steric constraints that influence the approach of reagents. researchgate.net In cycloaddition reactions of 1,6-annulated 1,3-cyclohexadienes, steric effects have been identified as the primary factor controlling facial selectivity. researchgate.net Similarly, in the reactions of 8-oxabicyclo[3.2.1]oct-6-en-2-one, high selectivities are attributed to steric hindrance. researchgate.net The rearrangement of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters to the bicyclo[3.2.1]oct-6-en-2-yl radical system is influenced by the interplay of ring strain and radical stability, where steric factors play a crucial role in product distribution. escholarship.org

The following table provides examples of how electronic and steric factors influence reactions in related bicyclic systems.

Bicyclic SystemReactionInfluencing FactorOutcome
8-Oxabicyclo[3.2.1]oct-6-en-2-oneBromination, Phenylseleno-chlorinationElectronic (homoconjugated carbonyl) and StericHigh regio- and stereoselectivity. researchgate.netscispace.com
1,6-Annulated 1,3-cyclohexadienesCycloadditionStericPrimary control of facial selectivity. researchgate.net
4-Substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl estersRadical RearrangementRing Strain and Radical StabilityFormation of bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org

Role of Transition States in Chemical Transformations

The geometry and energy of transition states are fundamental to understanding the rates and selectivity of chemical reactions involving the bicyclo[3.2.1]oct-2-ene system. Computational studies have become an indispensable tool for elucidating the nature of these transient species.

In the context of dichlorocarbene addition to cyclopropenes, theoretical calculations have shown that the reaction proceeds through an asymmetric, non-least-motion approach with low activation barriers. researchgate.net For the thermal rearrangements of bicyclo[4.2.0]oct-2-enes, a stepwise diradical mechanism is favored over a concerted process, with the transition structures having weakly interacting radical centers. mdpi.com

Computational analysis of the ring expansion of azanorbornanic aminyl radicals to 2,8-diazabicyclo[3.2.1]oct-2-ene systems has been used to model the competition between ring expansion and radical reduction pathways. nih.govacs.org These studies help in understanding the stability of intermediates and the mechanistic pathways, corroborating experimental observations. researchgate.net The investigation of the generation and interception of bicyclo[3.2.1]oct-2-yne, a highly reactive intermediate, has also benefited from computational modeling of transition state geometries using methods like nudged elastic band with transition state optimization (NEB-TS). rsc.org

The table below highlights the application of computational methods in studying transition states in reactions leading to or involving bicyclic systems.

ReactionComputational MethodFocus of StudyFinding
Dichlorocarbene addition to cyclopropenesDensity Functional Theory (B3LYP)Reaction paths and barriersAsymmetric, non-least-motion approach with low barriers. researchgate.net
Ring expansion of azanorbornanic aminyl radicalsDFT and ab initio methodsCompetition between ring expansion and reductionElucidation of plausible reaction mechanisms. nih.govacs.org
Generation of bicyclo[3.2.1]oct-2-yneNudged Elastic Band with Transition State Optimization (NEB-TS)Transition state geometriesUnderstanding the formation of a strained cycloalkyne. rsc.org

Stereochemical Analysis and Conformational Studies

Configurational Assignments via Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise three-dimensional arrangement of atoms, or stereochemistry, of 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, particularly the exo and endo configurations of the chlorine atoms, has been a subject of detailed investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for these assignments, providing through-bond and through-space information about the atomic nuclei within the molecule.

The synthesis of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene from the rearrangement of 3,3-dichloro-exo-tricyclo[3.2.1.02,4]octane, which is formed by the addition of dichlorocarbene (B158193) to norbornylene, has been reported. researchgate.netresearchgate.net The configurational assignments of the resulting product were established through detailed analysis of its NMR spectra. researchgate.netresearchgate.net

While a complete, publicly available dataset of the ¹H and ¹³C NMR spectra is not readily accessible, some reported ¹H NMR data for the exo isomer provides valuable insights. researchgate.net The chemical shifts (δ) observed in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, the vinylic proton (H-2) and the proton attached to the carbon bearing a chlorine atom (H-4) are expected to resonate at characteristic downfield shifts.

A patent for a method of producing bicyclic 1,3-diketones provides the following ¹H-NMR data for exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene in CDCl₃ at 270 MHz:

Proton SignalChemical Shift (δ, ppm)
H-26.18 (d)
H-44.22 (d)
H-1, H-52.80-2.60 (m)
Other Protons2.10-1.32 (m)
Source: US Patent 6,815,563 B2 researchgate.net

The multiplicity of the signals, indicated by (d) for doublet and (m) for multiplet, arises from the spin-spin coupling between neighboring protons. These coupling constants (J-values) are crucial for determining the dihedral angles between protons and thus the stereochemistry of the molecule. The coupling between H-2 and H-1, and between H-4 and H-5, would provide key information to confirm the exo configuration of the chloro substituents.

Furthermore, ¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of the molecule. researchgate.netresearchgate.net Although specific chemical shift values for this compound are not detailed in the available search results, spectral data is noted as being available from commercial suppliers like Sigma-Aldrich. nih.gov The chemical shifts of the carbon atoms, particularly C-3 and C-4 which are directly bonded to the electronegative chlorine atoms, would be significantly shifted downfield.

Analysis of Long-Range Coupling in NMR for Stereochemical Elucidation

Beyond the conventional one-, two-, and three-bond couplings, long-range couplings (couplings over four or more bonds) in NMR spectroscopy can provide invaluable information for stereochemical elucidation in rigid bicyclic systems like this compound. These long-range interactions are highly dependent on the spatial relationship between the coupled nuclei, often following a "W-pathway" or through-space mechanism.

In the bicyclo[3.2.1]octane framework, characteristic long-range couplings can be observed. For example, in a study of 8-thiabicyclo[3.2.1]octanes, a W-long range coupling between H-4β and H-6 was observed, which helped in the conformational analysis. nih.gov Such couplings are typically on the order of a few Hertz but are diagnostic of specific stereochemical arrangements.

For exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene, potential long-range couplings that could be analyzed to confirm its stereochemistry include:

4JH,H Coupling: A "W" or zig-zag arrangement of bonds often leads to observable four-bond couplings. In the bicyclo[3.2.1]oct-2-ene system, such couplings could exist between protons on the six-membered ring and the ethano-bridge.

Through-Space Coupling: Protons that are close in space but not connected by a small number of bonds can also exhibit coupling through the Nuclear Overhauser Effect (NOE). An NOE between a proton on the etheno bridge and a proton on the cyclohexane (B81311) ring would provide strong evidence for their relative stereochemistry.

While specific long-range coupling constants for this compound are not explicitly detailed in the provided search results, the principles of their application in similar bicyclic systems are well-established and would be instrumental in a comprehensive stereochemical analysis of this compound.

Influence of Dichloro Substitution on Bicyclo[3.2.1]oct-2-ene Conformation

The bicyclo[3.2.1]oct-2-ene skeleton is a conformationally constrained system, typically adopting a conformation where the six-membered ring is in a chair or a boat-like arrangement, and the five-membered ring is in an envelope conformation. The introduction of two chlorine atoms at the C-3 and C-4 positions significantly influences the preferred conformation of the molecule due to steric and electronic effects.

The exo orientation of the two chlorine atoms in this compound will introduce steric strain, which the molecule will seek to minimize by adopting a specific conformation. The bulky chlorine atoms will tend to occupy positions that reduce unfavorable non-bonded interactions with the rest of the bicyclic framework.

A study on the conformation of 8-substituted bicyclo[3.2.1]oct-6-en-3-ones demonstrated that both chair and boat conformers are possible for the six-membered ring, and the preferred conformation is influenced by the nature of the substituents. core.ac.uk In the case of this compound, the presence of the double bond between C-2 and C-3 introduces some planarity into the six-membered ring, favoring a half-chair or a flattened boat conformation.

The primary conformational considerations for exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene would be:

Conformational FeatureInfluence of Dichloro Substitution
Six-membered Ring Conformation The steric bulk of the two exo chlorine atoms would likely favor a conformation that minimizes their interaction with the ethano bridge. This could lead to a distortion from an ideal chair or boat conformation.
Dihedral Angles The presence of the chlorine atoms will alter the dihedral angles within the rings, which can be probed by measuring the vicinal coupling constants in the ¹H NMR spectrum.
Bond Lengths and Angles The C-Cl bonds will have specific lengths, and the C-C-Cl and Cl-C-C-H bond angles will be influenced by the bicyclic framework and steric repulsions, leading to a unique, minimum-energy conformation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3,4-dichlorobicyclo[3.2.1]oct-2-ene, both ¹H and ¹³C NMR, along with 2D NMR methods, have been instrumental in assigning the configuration and conformation of the molecule.

Comprehensive ¹H NMR Spectral Analysis

The ¹H NMR spectrum of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene provides detailed information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals for the vinylic, bridgehead, and methylene (B1212753) protons. google.com

A notable feature is the signal for the vinylic proton, which appears as a doublet at approximately 6.18 ppm. google.com This downfield shift is characteristic of a proton attached to a double bond. The splitting of this signal into a doublet is due to coupling with a nearby bridgehead proton. datapdf.com Another key signal is a doublet observed around 4.22 ppm, which is assigned to the proton on the carbon bearing a chlorine atom and adjacent to the double bond. google.com The bridgehead protons appear as a multiplet in the range of 2.60-2.80 ppm. google.com The remaining six protons of the bicyclic system, belonging to the methylene groups, produce a complex multiplet pattern between 1.32 and 2.10 ppm. google.com

Table 1: ¹H NMR Chemical Shifts for exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene

Proton Chemical Shift (δ, ppm) Multiplicity
Vinylic H 6.18 d
CHCl 4.22 d
Bridgehead H 2.60-2.80 m
Methylene H 1.32-2.10 m

d = doublet, m = multiplet. Data recorded in CDCl₃. google.com

Advanced ¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Table 2: Representative ¹³C NMR Spectral Data

Carbon Chemical Shift Range (δ, ppm)
C=C (alkene) 120-140
C-Cl 55-75
Bridgehead 30-50
Methylene 20-40

Note: The exact chemical shifts can vary depending on the specific isomer and experimental conditions. nih.gov

2D NMR Techniques for Connectivity and Spatial Relationships

While specific 2D NMR studies on this compound are not extensively detailed in the provided search results, the application of such techniques is a standard and powerful method for confirming structural assignments. Techniques like COSY (Correlation Spectroscopy) would definitively establish the proton-proton coupling networks, confirming the connectivity of the entire molecule. For instance, a cross-peak between the vinylic proton and the adjacent bridgehead proton would be observed. Similarly, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbon atoms and with carbons two or three bonds away, respectively. This would unambiguously assign each carbon signal to its corresponding position in the bicyclic framework.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov A significant band is observed around 1625 cm⁻¹, which is indicative of the C=C stretching vibration of the alkene group. core.ac.uk The C-H stretching vibrations of the alkene and alkane parts of the molecule typically appear in the region of 2850-3100 cm⁻¹. The presence of the carbon-chlorine bonds is confirmed by absorption bands in the fingerprint region, generally between 600 and 800 cm⁻¹. One study specifically notes a band at 6.1 µm (approximately 1639 cm⁻¹) corresponding to the double bond. datapdf.com

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibrational Mode
C=C ~1625 - 1639 Alkene stretch
C-H 2850-3100 Alkane/Alkene stretch
C-Cl 600-800 Carbon-chlorine stretch

Data from vapor phase and solution IR spectra. datapdf.comnih.govcore.ac.uk

Raman Spectroscopy Applications

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. It also offers valuable insights into the molecule's structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for assessing the purity and verifying the identity of this compound. fishscichina.com In this technique, the sample is vaporized and passed through a gas chromatography column, which separates the components of the mixture. The separated components then enter a mass spectrometer, which ionizes the molecules and detects the ions based on their mass-to-charge ratio (m/z).

The resulting chromatogram indicates the purity of the sample, while the mass spectrum provides a molecular fingerprint that confirms the compound's identity. For this compound (C₈H₁₀Cl₂), the molecular ion peak is expected around m/z 176, corresponding to its nominal molecular weight. nih.gov The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4. Data from the NIST Mass Spectrometry Data Center shows a spectrum with 140 total peaks, confirming its complex fragmentation. nih.gov This technique is also used to monitor chemical reactions, such as the conversion of this compound to 3-chlorobicyclo[3.2.1]oct-2-ene. core.ac.uk

GC-MS Data for this compound
ParameterValue/InformationSource
Molecular FormulaC₈H₁₀Cl₂ nih.gov
Molecular Weight (Nominal)176 g/mol nih.gov
NIST Library Number187335 nih.gov
Total Peaks in Spectrum140 nih.gov
Most Abundant Peak (m/z)113 nih.gov
Key Fragment Peak (m/z)141 nih.gov

The fragmentation pattern observed in the mass spectrum provides significant structural information. When this compound is subjected to electron ionization (EI) in the mass spectrometer, it forms a molecular ion ([C₈H₁₀Cl₂]⁺˙) that is prone to fragmentation.

The analysis of these fragments helps to piece together the original structure. Key fragmentation pathways for halogenated bicyclic compounds often involve the loss of halogen atoms or hydrogen halides. For this compound, a significant fragment is observed at m/z 141, which corresponds to the loss of a single chlorine atom ([C₈H₁₀Cl]⁺). nih.gov The most abundant peak, or base peak, is found at m/z 113. nih.gov The fragmentation pattern is key to confirming the bicyclic structure and the position of the substituents.

X-ray Crystallography of Derivatives (where applicable for precise structural and stereochemical data)

While mass spectrometry and NMR spectroscopy provide data on connectivity and configuration, X-ray crystallography is the definitive technique for determining the precise three-dimensional structure and absolute stereochemistry of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed electron density map can be constructed, revealing the exact positions of each atom in the crystal lattice.

For complex bicyclic systems like bicyclo[3.2.1]octanes, this technique is invaluable. Although a crystal structure for this compound itself may not be widely reported, X-ray crystallography has been instrumental in confirming the stereochemistry of its derivatives. For instance, the addition of dichlorocarbene (B158193) to norbornylene yields an intermediate that rearranges to exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene, and spectroscopic methods like NMR are used in conjunction with crystallographic data of related compounds to unequivocally establish such configurational assignments. researchgate.netresearchgate.net This method provides indisputable proof of the spatial arrangement of atoms, which is critical for understanding the molecule's reactivity and properties.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to elucidating the electronic structure of 3,4-Dichlorobicyclo[3.2.1]oct-2-ene. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its geometry, stability, and chemical behavior. While specific QM studies focusing solely on the detailed electronic structure of this compound are not extensively documented in publicly available literature, the methodologies are well-established for related bicyclic systems.

For molecules of this nature, Density Functional Theory (DFT) is a commonly employed quantum mechanical method that offers a good balance between computational cost and accuracy for analyzing geometrical and electronic structures. DFT calculations, particularly with hybrid functionals like B3LYP and appropriate basis sets, are used to optimize the molecular geometry, determining key parameters such as bond lengths, bond angles, and dihedral angles. These calculations would provide a detailed three-dimensional picture of the this compound molecule, including the conformation of its bridged ring system.

Furthermore, QM calculations can determine various electronic properties, such as the molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and atomic charges. This information is crucial for understanding the molecule's reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a particularly valuable tool for investigating the mechanisms and energy profiles of chemical reactions involving this compound. A key reaction pathway associated with this compound is its formation from the rearrangement of the dichlorocarbene (B158193) adduct of norbornene (bicyclo[2.2.1]heptene).

The addition of dichlorocarbene to norbornene initially forms a tricyclic dichlorocyclopropane adduct. This intermediate is often unstable and readily undergoes rearrangement to yield the more stable exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene. researchgate.netcdnsciencepub.com DFT calculations can be employed to model this reaction pathway, identifying the transition state structures and calculating the activation energies for the rearrangement. Such studies provide a quantitative understanding of why the rearrangement is facile and why the exo isomer is the predominant product.

While specific DFT studies detailing the energetics of this rearrangement to this compound are not readily found, the methodology has been applied to similar carbene adduct rearrangements. researchgate.net These computational investigations typically involve locating the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface and calculating their relative energies. This allows for the determination of reaction barriers and thermodynamic stability. For instance, in related systems, DFT has been used to study the cycloaddition of dichlorocarbene with various molecules and the subsequent rearrangement processes. researchgate.net

Ab Initio Force Field Calculations for Vibrational Spectra Assignments

Ab initio force field calculations are a cornerstone for the accurate assignment of vibrational spectra (infrared and Raman) of molecules. For complex structures like this compound, experimental spectra can be challenging to interpret due to the large number of vibrational modes. Ab initio methods, which are based on first principles without empirical parameters, can compute the harmonic vibrational frequencies and intensities, providing a theoretical spectrum that can be compared with experimental data.

A notable study on the vibrational spectra of a series of bicyclo[3.2.1]octanes utilized ab initio 3-21G geometries and scaled harmonic force fields to assign the experimental spectra. cdnsciencepub.com In the synthesis of the parent bicyclo[3.2.1]octane, exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene was formed as an intermediate. cdnsciencepub.com The vibrational spectra of the parent compound and its oxa-analogues were assigned with high accuracy by scaling the calculated force fields. cdnsciencepub.com This methodology involves adjusting the calculated force constants with a set of scale factors to better match the experimental frequencies. The average error between the predicted and experimental frequencies for the series of molecules was reported to be as low as 5.7 cm⁻¹ (0.75%) after optimization of the scale factors. cdnsciencepub.com

Although the detailed vibrational analysis of this compound itself was not the focus of that particular study, the reported methodology demonstrates a robust approach for assigning its vibrational modes. The table below illustrates the kind of data that would be generated from such a study, combining experimental frequencies with theoretically calculated and scaled values for assignment.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
1Data not availableData not availableData not availableC=C stretch
2Data not availableData not availableData not availableC-Cl stretch
3Data not availableData not availableData not availableC-H stretch
4Data not availableData not availableData not availableCH₂ scissoring
5Data not availableData not availableData not availableRing deformation

Note: Specific experimental and calculated vibrational data for this compound are not available in the cited literature.

Molecular Orbital (MO) Theory Applications to Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity of this compound by examining the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key determinants of how the molecule will interact with other chemical species.

The reactivity of this compound is characterized by the presence of the double bond and the two chlorine substituents. The HOMO is likely to be associated with the π-system of the double bond, making it susceptible to attack by electrophiles. The LUMO, on the other hand, would be the primary site for nucleophilic attack. The presence of the electron-withdrawing chlorine atoms will influence the energies of these frontier orbitals.

While specific MO theory studies on this compound are scarce, the principles can be applied to understand its known reactions. For example, in reactions involving nucleophilic substitution, the LUMO's energy and localization would be critical in determining the reaction's feasibility and regioselectivity. In electrophilic additions to the double bond, the shape and energy of the HOMO would govern the interaction with the electrophile. Semi-empirical MO calculations have been used to interpret experimental results in related chlorinated bicyclic systems, demonstrating the utility of this approach. znaturforsch.com

Synthetic Utility and Applications As a Building Block

Intermediate in the Synthesis of Functionalized Bicyclo[3.2.1]octanes

The bicyclo[3.2.1]octane skeleton is a common motif in numerous biologically active natural and synthetic products. core.ac.uk The strategic functionalization of this framework is crucial for developing novel compounds with specific properties. 3,4-Dichlorobicyclo[3.2.1]oct-2-ene proves to be an invaluable starting material for accessing these functionalized derivatives.

Precursor for Acylation and Epoxidation Studies of Silylated Derivatives

Research has demonstrated the utility of this compound in the preparation of silylated derivatives, which in turn are excellent substrates for acylation and epoxidation reactions. core.ac.uk The process begins with the reduction of this compound to its monochloro derivative, 3-chlorobicyclo[3.2.1]oct-2-ene. core.ac.uk This is followed by silylation to produce 3-trimethylsilylbicyclo[3.2.1]oct-2-ene. core.ac.uk

This silylated intermediate undergoes facile acylation reactions, yielding 3-bicyclo[3.2.1]oct-2-enyl ketones without any skeletal rearrangement. core.ac.uk This is a significant advantage compared to its lower homologue, 2-trimethylsilylbicyclo[2.2.1]hept-2-ene, which is prone to such rearrangements. core.ac.uk

Furthermore, 3-trimethylsilylbicyclo[3.2.1]oct-2-ene can be readily epoxidized. The resulting epoxysilane undergoes hydrolysis to form the corresponding silyldiol under normal conditions, a reaction that is resisted by the epoxide of its bicyclo[2.2.1]hept-2-ene counterpart. core.ac.uk These studies highlight the unique reactivity of the bicyclo[3.2.1]octane system derived from this compound.

Key Intermediate in Multi-step Organic Syntheses

The strategic placement of reactive sites in this compound makes it a valuable building block in the total synthesis of complex organic molecules. Its ability to undergo a variety of transformations allows for the efficient construction of intricate bicyclic systems.

Role in the Preparation of Bicyclo[3.2.1]octan-3-one

A well-established and preferred method for the synthesis of bicyclo[3.2.1]octan-3-one utilizes this compound as a key intermediate. orgsyn.org The synthesis begins with the reaction of norbornene with ethyl trichloroacetate (B1195264) in the presence of sodium methoxide (B1231860) to yield exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene. orgsyn.org

Table 1: Synthesis of Bicyclo[3.2.1]octan-3-one from Norbornene

Step Reactants Reagents Product Yield (%)
1 Norbornene Ethyl trichloroacetate, Sodium methoxide exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene 74-88 orgsyn.org
2 exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene Lithium aluminum hydride 3-Chlorobicyclo[3.2.1]oct-2-ene 74-75 orgsyn.org
3 3-Chlorobicyclo[3.2.1]oct-2-ene Concentrated sulfuric acid Bicyclo[3.2.1]octan-3-one Not specified

Application in the Synthesis of Complex Bicyclic Diones

This compound is a crucial precursor in the synthesis of bicyclo[3.2.1]octane-2,4-dione, a valuable scaffold in medicinal chemistry. google.comgoogle.com One synthetic approach involves the hydrolysis of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene to produce exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol. google.com This allylic alcohol is then oxidized to the corresponding α,β-unsaturated ketone, 3-chlorobicyclo[3.2.1]oct-3-en-2-one. google.com Subsequent treatment with a base, such as sodium hydroxide (B78521), induces a reaction cascade that leads to the formation of bicyclo[3.2.1]octane-2,4-dione. google.com

In some patented procedures, the hydrolysis of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene is carried out using sodium hydroxide and a phase-transfer catalyst like benzyltrimethylammonium (B79724) chloride in water, affording exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol in high yield. google.com Another variant employs dimethyl sulfoxide (B87167) and sodium bicarbonate. google.com The resulting chloro alcohol can then be further transformed into the desired dione.

Table 2: Key Intermediates from this compound for Bicyclic Dione Synthesis

Starting Material Reagents Intermediate Product
exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene Sodium hydroxide, Water, Benzyltrimethylammonium chloride exo-3-Chlorobicyclo[3.2.1]oct-3-en-2-ol google.com
exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene Dimethyl sulfoxide, Sodium bicarbonate 3-Chlorobicyclo[3.2.1]oct-3-en-2-one and exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol google.com

Building Block for Bridged Bicyclic Systems with Modified Ring Sizes

The synthetic utility of this compound extends to the preparation of other bridged bicyclic systems, including those with modified ring sizes. The initial step in the synthesis of bicyclo[3.2.1]octan-3-one, the formation of the dichlorocarbene (B158193) adduct of norbornene followed by rearrangement, is a ring expansion reaction. core.ac.ukorgsyn.org This fundamental transformation converts the bicyclo[2.2.1]heptene system of norbornene into the bicyclo[3.2.1]octene framework. researchgate.netresearchgate.net This principle can be applied to other cyclic olefins, providing access to higher homologues. For instance, a similar route has been successfully employed for the synthesis of bicyclo[3.2.2]nonan-3-one, demonstrating the adaptability of this methodology for constructing larger bridged ring systems. orgsyn.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for bicyclo[3.2.1]oct-2-ene derivatives, and how can they guide the synthesis of 3,4-dichlorinated analogs?

  • Methodology : The synthesis of bicyclo[3.2.1]oct-2-ene derivatives often employs halogenated precursors. For example, 3-chlorobicyclo[3.2.1]oct-2-ene (CAS 35242-17-2) is synthesized via chlorination of bicyclo[3.2.1]oct-2-ene or norbornene derivatives, achieving ~52% yield . For 3,4-dichlorination, analogous strategies may involve sequential electrophilic substitution or radical halogenation under controlled conditions. Key steps include purification via alumina chromatography and characterization by IR/NMR to confirm regiochemistry .

Q. How is the molecular structure of bicyclo[3.2.1]oct-2-ene derivatives validated experimentally?

  • Methodology : Structural elucidation relies on spectroscopic techniques:

  • NMR : Vinyl proton integration distinguishes positional isomers (e.g., 2-ene vs. 3-ene systems) .
  • IR : Carbonyl stretching frequencies (e.g., Fe(CO)₄ complexes at ~2000 cm⁻¹) confirm metal-ligand interactions in catalytic studies .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as endo/exo dichlorination .

Q. What physicochemical properties are critical for handling 3,4-dichlorobicyclo[3.2.1]oct-2-ene?

  • Key Data :

  • Boiling point : ~138°C (analogous to bicyclo[3.2.1]oct-2-ene) .
  • Stability : Decomposes under light/air; storage at 0°C in dark conditions is recommended .
  • Solubility : Likely low polarity; hexane/acetone mixtures are effective for chromatographic separation .

Advanced Research Questions

Q. What mechanistic contradictions exist in iron-catalyzed rearrangements of dichlorinated bicyclo compounds?

  • Analysis : Studies on 9,9-dichlorobicyclo[6.1.0]nonene systems reveal conflicting mechanisms:

  • Iron-allyl hydrido tricarbonyl mechanism : Requires CO loss before rearrangement .
  • Cationic HFe(CO)₄⁻ mechanism : Supported by retention of Fe(CO)₄ groups during isomerization (e.g., 2-ene → 3-ene) .
    • Resolution : Kinetic isotopic labeling (e.g., deuterated substrates) and computational modeling (DFT) can differentiate pathways .

Q. How can researchers design experiments to isolate and characterize stereoisomers of this compound?

  • Methodology :

  • Chromatography : Use silver nitrate-impregnated silica to separate endo/exo isomers via π-complexation .
  • Crystallization : Low-temperature recrystallization in acetone/hexane exploits solubility differences .
  • Dynamic NMR : Monitors isomerization barriers at variable temperatures .

Q. What experimental strategies address stability challenges during catalytic studies of dichlorobicyclo compounds?

  • Approach :

  • Inert atmosphere : Schlenk techniques prevent decomposition during Fe(CO)₅-mediated reactions .
  • Photochemical control : UV irradiation at specific wavelengths (e.g., 254 nm) minimizes side reactions .
  • Real-time monitoring : IR spectroscopy tracks intermediate Fe(CO)₄ complexes .

Q. How should researchers reconcile contradictory data in bicyclo compound synthesis?

  • Framework :

Reproducibility checks : Repeat experiments under strictly controlled conditions (e.g., solvent purity, temperature) .

Cross-validation : Compare NMR/IR data with authentic samples or computational predictions .

Open data practices : Share raw datasets (e.g., spectral files) to enable peer validation, adhering to ethical standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.